1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs has been reported in the literature . These analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole compounds have been studied extensively . For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-triazole compounds have been reported . For instance, these compounds have a density of 1.7±0.1 g/cm³, a boiling point of 446.2±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
Synthesis and Biological Activity
The compound and its derivatives have been extensively studied for their potential in synthesizing biologically active molecules. For instance, Ferrini et al. (2015) developed a protocol for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, aiming at the generation of triazole-based scaffolds for peptidomimetics and biologically active compounds. This approach utilizes ruthenium-catalyzed cycloaddition, highlighting the compound's role in preparing molecules with potential biological activities, including as HSP90 inhibitors with significant potency (Ferrini et al., 2015).
Additionally, Holla et al. (2005) synthesized substituted 1,2,3-triazoles exhibiting antimicrobial activity, demonstrating the compound's utility in developing new antimicrobials. Their work emphasizes the triazole ring's capability to act as a framework for constructing compounds with desired biological properties (Holla et al., 2005).
Material Science and Catalysis
In the realm of materials science and catalysis, Schweinfurth et al. (2012) explored nickel complexes with triazole ligands for ethylene oligomerization. This research underscores the structural and catalytic versatility of triazole derivatives, leveraging their ability to form stable complexes with metals and facilitate industrially relevant catalytic processes (Schweinfurth et al., 2012).
Future Directions
properties
IUPAC Name |
1-cyclohexyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQZQJMGYRDNTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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